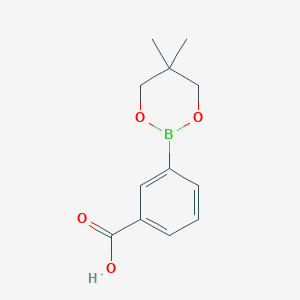

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a benzoic acid moiety attached to a dioxaborinane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acid esters. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted benzoic acids .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study focusing on the synthesis of biologically active compounds, researchers utilized this compound as a key intermediate. The compound facilitated the formation of various derivatives that exhibited significant antimicrobial activity. This highlights its potential as a building block for pharmaceuticals targeting infectious diseases.

Pharmaceutical Applications

Drug Development

The compound's structure allows it to be modified to enhance pharmacological properties. For instance, derivatives of this compound have been explored for their potential in treating conditions like diabetes and cancer. The incorporation of the dioxaborinane moiety can improve the solubility and bioavailability of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that modifications of this compound can lead to the development of novel anticancer agents. In vitro studies indicated that specific derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This underscores the compound's potential in targeted cancer therapies.

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in synthesizing new polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers while providing thermal stability.

Case Study: Development of Fire Retardant Materials

A notable application is in the formulation of fire retardant polymers. The incorporation of this compound into polymer matrices has shown to significantly improve fire resistance without compromising other physical properties. This application is particularly valuable in industries where fire safety is paramount.

Environmental Applications

Green Chemistry Initiatives

The synthesis pathways involving this compound often align with green chemistry principles by minimizing waste and using less hazardous reagents. Its role as a catalyst in various reactions exemplifies how this compound can contribute to more sustainable chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial for its role in catalytic processes and organic synthesis .

Comparación Con Compuestos Similares

- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: Compared to these similar compounds, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct reactivity and solubility properties. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .

Actividad Biológica

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C12H15BO4

- CAS Number : 1703741-63-2

- Molecular Weight : 220.06 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Key findings include:

- Inhibition of Glycosidases : The compound has shown moderate inhibition against maltase α-glucosidase and sucrase, which are critical enzymes in carbohydrate metabolism. For instance, it exhibited an IC50 value of approximately 188 μM against maltase α-glucosidase .

- Cell Growth Inhibition : Studies indicate that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. For example, it demonstrated significant inhibition in various cancer cell lines such as MCF-7 (42% inhibition) and A2780 (50% inhibition), while normal cell lines showed much lower inhibition rates .

- Selectivity Profiles : The selectivity of the compound towards different types of cells suggests potential applications in targeted cancer therapies. The presence of the boronate ester group appears to play a crucial role in determining the compound's interaction with specific enzymes and cellular targets .

Study 1: Glycosidase Inhibition

A recent study evaluated the inhibitory effects of various borylated compounds on glycosidases. The results indicated that this compound displayed selective inhibition profiles against α-glucosidases and β-glycosidases. The study highlighted its potential use in managing conditions like diabetes by modulating carbohydrate absorption .

Study 2: Cancer Cell Line Testing

In another investigation involving multiple cancer cell lines, the compound was tested for its cytotoxic effects. The results showed that it significantly inhibited cell proliferation in various cancer types while maintaining a lower toxicity profile for normal cells. This selectivity underscores its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | IC50 Value (μM) |

|---|---|---|

| Maltase α-glucosidase | Moderate Inhibition | 188 |

| Sucrase | Moderate Inhibition | Not specified |

| MCF-7 (Breast Cancer Cell) | Significant Growth Inhibition | 42% |

| A2780 (Ovarian Cancer Cell) | Significant Growth Inhibition | 50% |

| Normal Cell Lines | Minimal Inhibition | Varies |

Propiedades

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-4-9(6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCORPYRERNVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.